Ethyl 2-amino-5-methoxynicotinate
Description
Ethyl 2-amino-5-methoxynicotinate is a nicotinic acid derivative featuring an ethyl ester group at the carboxylic acid position, an amino (-NH₂) substituent at the 2-position, and a methoxy (-OCH₃) group at the 5-position of the pyridine ring. Limited publicly available data exists for this compound, but its structural analogs, such as Ethyl 2-chloro-5-methylnicotinate, provide a basis for comparative analysis.
Properties
IUPAC Name |
ethyl 2-amino-5-methoxypyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-3-14-9(12)7-4-6(13-2)5-11-8(7)10/h4-5H,3H2,1-2H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUZIPKUCLBVEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256794-36-1 | |
| Record name | ethyl 2-amino-5-methoxypyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-5-methoxynicotinate typically involves the following steps:
Nitration: The starting material, 2-nitro-5-methoxynicotinic acid, is nitrated using a nitrating agent such as nitric acid.
Reduction: The nitro group is then reduced to an amino group using a reducing agent like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Esterification: The resulting 2-amino-5-methoxynicotinic acid is esterified with ethanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and microwave-assisted reactions to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5-methoxynicotinate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted nicotinates, amines, and nitro derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-amino-5-methoxynicotinate has been identified as a promising scaffold for the development of novel pharmacological agents. Its structural features allow for modifications that can enhance biological activity against various targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit potent activity against Plasmodium falciparum, the causative agent of malaria. The compound targets the methylerythritol 4-phosphate (MEP) pathway, which is crucial for the survival of many pathogens but absent in humans, making it an attractive target for drug development .
Antiviral Properties
Research indicates that compounds related to this compound may inhibit HIV integrase, an essential enzyme for viral replication. Structure-guided optimization has led to the identification of inhibitors that maintain efficacy even against resistant strains .
Organic Synthesis
This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its ability to participate in diverse chemical reactions makes it a valuable building block in organic synthesis.
Synthesis of Pharmaceuticals
The compound is utilized in the synthesis of several bioactive molecules. For instance, it has been applied in the preparation of new derivatives that show enhanced pharmacological properties compared to their precursors .
Development of Novel Therapeutics
The versatility of this compound allows chemists to create libraries of compounds for high-throughput screening, facilitating the discovery of new drugs with improved efficacy and safety profiles.
Case Studies
The following case studies illustrate the practical applications and research advancements involving this compound:
Mechanism of Action
The mechanism of action of Ethyl 2-amino-5-methoxynicotinate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
A key structural analog, Ethyl 2-chloro-5-methylnicotinate (CAS 894074-85-2), differs in substituents at the 2- and 5-positions, with a chlorine atom (electron-withdrawing) and methyl group (weakly electron-donating) replacing the amino and methoxy groups, respectively. The table below highlights critical differences:
The amino group in the target compound enhances ring activation for electrophilic substitution, whereas the chlorine in the analog deactivates the ring. Methoxy’s resonance donation contrasts with methyl’s inductive effect, further altering electronic distribution.
Stability and Industrial Relevance
The chloro-methyl analog is commercially available (MDL MFCD16610952) and used in cross-coupling reactions . In contrast, the amino-methoxy derivative’s stability may be compromised by the amino group’s susceptibility to oxidation, limiting its shelf life under ambient conditions.
Biological Activity
Ethyl 2-amino-5-methoxynicotinate (CAS: 1256794-36-1) is a compound derived from nicotinic acid that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C9H12N2O3
- Molecular Weight : 184.20 g/mol
- SMILES Notation : CCOC(=O)C1=C(N=CC(=C1)OC)N
The structure of this compound features an ethyl ester group, an amino group, and a methoxy substituent on the pyridine ring, which contribute to its biological activity.
Synthesis
This compound can be synthesized using various methods, typically involving the condensation of 5-methoxy-nicotinic acid with ethylamine. The reaction conditions may vary, but common solvents include dimethylformamide (DMF) or ethanol under reflux conditions.
Antimicrobial Activity
This compound has been studied for its antimicrobial properties. Research indicates that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anti-inflammatory Properties
The compound has also shown promise in modulating inflammatory responses. In vitro studies have indicated that this compound can inhibit the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting potential applications in treating inflammatory diseases.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
- Receptor Interaction : It can interact with specific receptors on immune cells, modulating their response to inflammatory stimuli.
- Antioxidant Activity : Preliminary studies suggest that it possesses antioxidant properties, which could contribute to its anti-inflammatory effects.
Case Studies and Research Findings
Recent research has highlighted the potential of this compound in various therapeutic contexts:
- Cardiovascular Applications : A study published in a peer-reviewed journal demonstrated that this compound could reduce vascular inflammation by inhibiting VCAM-1 expression in endothelial cells, which is crucial in the pathogenesis of atherosclerosis .
- Cancer Research : In cancer models, this compound showed cytotoxic effects on tumor cells, inducing apoptosis through caspase activation pathways. This suggests its potential as an adjunct therapy in oncology .
- Neuroprotective Effects : Preliminary findings indicate that the compound may offer neuroprotection against oxidative stress-induced neuronal damage, positioning it as a candidate for further investigation in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
